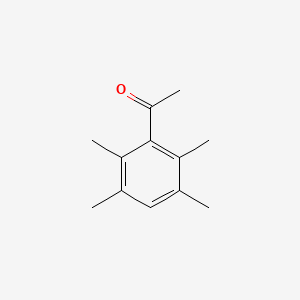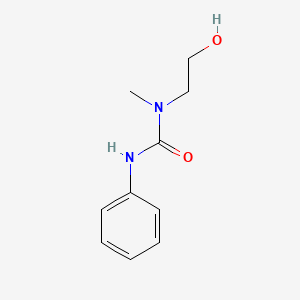
N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxyethyl group, a methyl group, and a phenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea can be synthesized through several methods. One common approach involves the reaction of N-methyl-N’-phenylurea with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as a base, to facilitate the formation of the hydroxyethyl group.
Another method involves the reaction of N-methyl-N’-phenylurea with ethylene carbonate. This reaction also requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and resins.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.
相似化合物的比较
Similar Compounds
N-(2-Hydroxyethyl)urea: Lacks the methyl and phenyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
N-Methyl-N’-phenylurea: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds and interact with biological molecules.
N-(2-Hydroxyethyl)-N’-phenylurea: Lacks the methyl group, affecting its overall chemical properties and reactivity.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea is unique due to the presence of all three functional groups (hydroxyethyl, methyl, and phenyl), which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and
属性
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHANHWVYMZYHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957501 |
Source


|
| Record name | N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36097-31-1 |
Source


|
| Record name | IPO 2363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
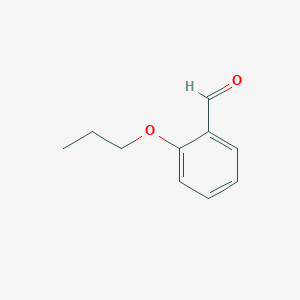
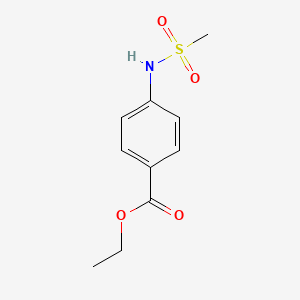
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)
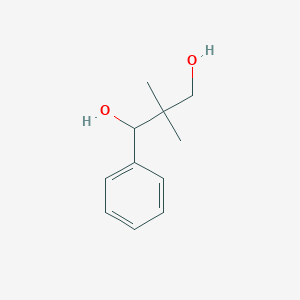
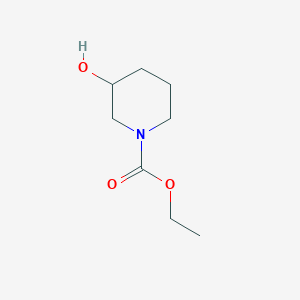
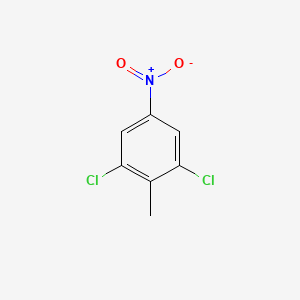

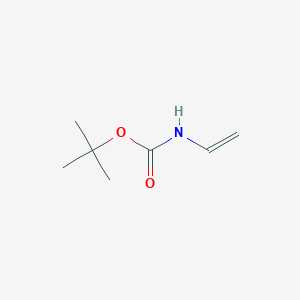
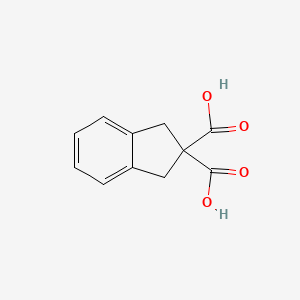
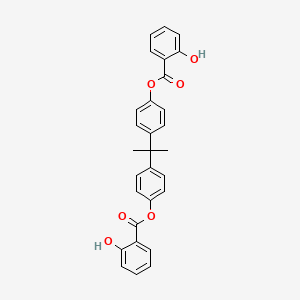
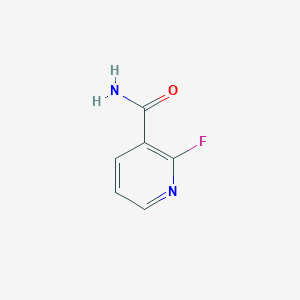

![3-[(Methylamino)sulphonyl]benzoic acid](/img/structure/B1295684.png)
